molecular formula C19H20N4O3S B6527739 ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate CAS No. 1020489-39-7

ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate

Cat. No.: B6527739
CAS No.: 1020489-39-7
M. Wt: 384.5 g/mol
InChI Key: AHANLORCFCBJJO-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.12561169 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-{[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamoyl}propanoate is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC22H22N4S3
Molecular Weight438.63 g/mol
InChIKeyADFVLVTWQFTWAV-UHFFFAOYSA-N

The presence of thiazole and pyrazole moieties is notable, as these structures are often associated with various biological activities.

Research indicates that compounds containing thiazole and pyrazole rings exhibit diverse mechanisms of action, including:

  • Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in Jurkat and A431 cell lines .
  • Anti-inflammatory Effects : The compound's derivatives have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound have yielded promising results:

Cell LineIC50 (µM)Reference
Jurkat<10
A431<10
HT-29<15

These findings suggest that the compound is particularly effective against lymphoid and epithelial cancer cells.

Mechanistic Insights

Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic interactions. This interaction profile may enhance its therapeutic efficacy by stabilizing the compound within the target site .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications to this ring can significantly alter potency.
  • Pyrazole Moiety : Contributes to anti-inflammatory effects; variations in substitution patterns can enhance selectivity for specific biological targets.
  • Carbamoyl Group : Plays a crucial role in binding affinity to target proteins.

Case Studies

A recent study evaluated a series of thiazole-pyrazole derivatives, including this compound. The results demonstrated that:

  • Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity.
  • The presence of halogen substituents significantly improved anti-proliferative activity .

Properties

IUPAC Name

ethyl 4-[[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-26-18(25)10-9-17(24)21-16-11-13(2)22-23(16)19-20-15(12-27-19)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHANLORCFCBJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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